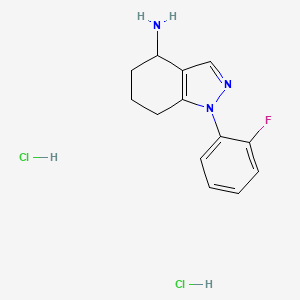

1-(2-Fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3.2ClH/c14-10-4-1-2-6-13(10)17-12-7-3-5-11(15)9(12)8-16-17;;/h1-2,4,6,8,11H,3,5,7,15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAFWGFGXMGEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N(N=C2)C3=CC=CC=C3F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine; dihydrochloride is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure, featuring a tetrahydroindazole core and a fluorophenyl group, positions it as a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-3-(2-oxopiperidin-1-yl)propanamide , with the molecular formula . The chemical structure includes:

- Tetrahydroindazole ring : A bicyclic structure contributing to its biological activity.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

Physical Properties Table

| Property | Value |

|---|---|

| Molecular Weight | 376.384 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Log P | Not specified |

The biological activity of 1-(2-Fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in various signaling pathways. For instance:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. It has shown selectivity over other enzymes like fatty acid amide hydrolase (FAAH) .

Pharmacological Properties

1-(2-Fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine has demonstrated various pharmacological properties:

- Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects on cancer cell lines. For example:

- Neuropsychiatric Effects : Preliminary investigations suggest potential applications in neuropsychiatric disorders due to its interaction with serotonin receptors .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study evaluated the efficacy of 1-(2-Fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, particularly in ovarian and pancreatic cancer models .

- Neuropharmacological Studies : Research focusing on the compound's interaction with serotonin receptors revealed promising results for treating anxiety and depression-related disorders .

- Chemical Modifications : Structural modifications have been explored to enhance potency and selectivity towards specific biological targets. For instance, derivatives with altered substituents have shown improved MAGL inhibition .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine dihydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic routes typically involve multi-step procedures, including cyclization, fluorophenyl group incorporation, and dihydrochloride salt formation. Systematic optimization employs Design of Experiments (DoE) methodologies to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the fluorophenyl group and indazole core (e.g., H/C NMR coupling patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] m/z calculated vs. observed).

- X-ray Diffraction (XRD) : Resolves crystal structure and salt form (dihydrochloride confirmation) .

- HPLC-UV/ELSD : Quantifies purity and detects trace impurities (<0.5%) .

Q. How is initial bioactivity screening designed to prioritize this compound for therapeutic applications?

Methodological Answer:

- Target-Based Assays : Measure binding affinity (e.g., IC via fluorescence polarization for kinase targets) .

- Cellular Viability Assays : Use MTT or ATP-luminescence to assess cytotoxicity (e.g., IC in cancer cell lines) .

- Selectivity Panels : Compare activity across related targets (e.g., kinase profiling at 1 µM concentration) to identify off-target effects .

Advanced Research Questions

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties and metabolic stability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solubility and membrane permeability (logP/logD predictions) .

- Density Functional Theory (DFT) : Calculate metabolic soft spots (e.g., fluorophenyl group resistance to CYP450 oxidation) .

- Machine Learning (ML) Models : Train on ADME datasets to predict bioavailability and half-life .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Core Modifications : Compare analogs with substituents at the 4,5,6,7-tetrahydroindazole ring (Table 1) .

- Fluorophenyl Positional Isomers : Test 2-, 3-, and 4-fluoro substitutions for target engagement differences .

- Salt Form Variations : Assess dihydrochloride vs. free base solubility and bioavailability .

Q. Table 1: SAR of Key Analogs

| Compound ID | Substituent Position | IC (nM) | Selectivity Index |

|---|---|---|---|

| Analog A | 2-Fluorophenyl | 12 ± 1.5 | >100 |

| Analog B | 3-Fluorophenyl | 45 ± 3.2 | 22 |

| Analog C | 4-Fluorophenyl | 8 ± 0.9 | >50 |

Q. What experimental designs address discrepancies between in vitro binding data and in vivo efficacy?

Methodological Answer:

- Pharmacodynamic (PD) Markers : Correlate target modulation (e.g., phospho-protein levels) with efficacy in animal models .

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Adjust dosing regimens to match in vivo exposure .

- Metabolite Identification (MetID) : Use LC-MS/MS to detect active/inactive metabolites altering efficacy .

Q. How are advanced separation technologies (e.g., membrane-based) applied to purify this compound at scale?

Methodological Answer:

- Nanofiltration Membranes : Remove low-MW impurities (<500 Da) while retaining the target compound .

- Countercurrent Chromatography (CCC) : Achieve >99% purity via polarity-based separation without silica gel .

- Crystallization Optimization : Use solvent-antisolvent systems to control crystal morphology and salt stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.